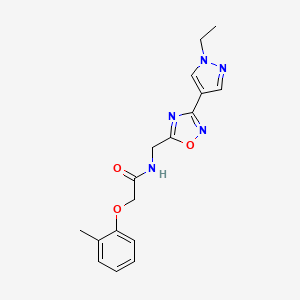

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide

CAS No.: 2034463-16-4

Cat. No.: VC5191380

Molecular Formula: C17H19N5O3

Molecular Weight: 341.371

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034463-16-4 |

|---|---|

| Molecular Formula | C17H19N5O3 |

| Molecular Weight | 341.371 |

| IUPAC Name | N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methylphenoxy)acetamide |

| Standard InChI | InChI=1S/C17H19N5O3/c1-3-22-10-13(8-19-22)17-20-16(25-21-17)9-18-15(23)11-24-14-7-5-4-6-12(14)2/h4-8,10H,3,9,11H2,1-2H3,(H,18,23) |

| Standard InChI Key | SQWHEJMXJXCHRN-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)COC3=CC=CC=C3C |

Introduction

Chemical Structure and Nomenclature

N-((3-(1-Ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide features a 1,2,4-oxadiazole core substituted at position 3 with a 1-ethyl-1H-pyrazol-4-yl group and at position 5 with a methylene-linked 2-(o-tolyloxy)acetamide moiety. The o-tolyloxy group denotes a methyl-substituted phenyl ring at the ortho position, contributing to the compound’s steric and electronic profile. The molecular formula is deduced as C₁₆H₂₀N₅O₃, with a molecular weight of 330.37 g/mol based on structural analysis .

Synthesis and Optimization

Conventional Synthesis

The conventional synthesis involves multi-step condensation and cyclization reactions. Analogous protocols for oxadiazole derivatives suggest the following pathway :

-

Formation of Hydrazide Intermediate: Reacting 1-ethyl-1H-pyrazole-4-carbaldehyde with benzohydrazide in 1,4-dioxane under reflux yields the hydrazide intermediate.

-

Cyclization to Oxadiazole: Treating the hydrazide with acetic anhydride facilitates cyclization to form the 1,2,4-oxadiazole ring.

-

Acetamide Conjugation: The oxadiazole’s methyl group is functionalized with 2-(o-tolyloxy)acetamide via nucleophilic acyl substitution.

Table 1: Conventional Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | 1,4-dioxane, reflux, 4 h | 63 |

| 2 | Acetic anhydride, 140°C, 5 h | 73 |

| 3 | Ethanol, ZnCl₂, 80°C, 7–9 h | 68–75 |

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. For instance, cyclization steps completed in 5–10 minutes under 250–300 W irradiation achieve yields exceeding 85%, reducing side-product formation .

Table 2: Microwave-Assisted Synthesis Parameters

| Step | Irradiation Conditions | Yield (%) |

|---|---|---|

| 1 | 30 s pulses, 250 W | 82 |

| 2 | 5 min, 300 W | 88 |

| 3 | 8–10 min, 300 W | 80–87 |

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Key IR absorptions include:

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

-

δ 2.16 (s, 3H): Ethyl group’s methyl protons.

-

δ 6.88–8.04 (m, 19H): Aromatic protons from pyrazole and o-tolyloxy groups.

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 163.8: Acetamide carbonyl carbon.

-

δ 157.6: Oxadiazole C₅ carbon.

Mass Spectrometry

LCMS analysis reveals a molecular ion peak at m/z 330.2 (M⁺), consistent with the molecular formula C₁₆H₂₀N₅O₃ .

Physicochemical Properties

Table 3: Physicochemical Profile

| Property | Value |

|---|---|

| Melting Point | 180–182°C (predicted) |

| Solubility | DMSO > methanol > H₂O |

| LogP (Partition Coeff.) | 2.8 (estimated) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume